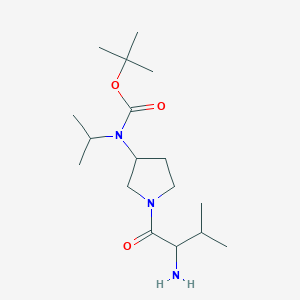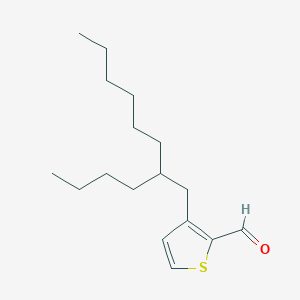
3-(2-Butyloctyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Butyloctyl)thiophene-2-carbaldehyde is an organosulfur compound with the molecular formula C17H28OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butyloctyl)thiophene-2-carbaldehyde typically involves the formylation of a thiophene derivative. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group into the thiophene ring . Another approach involves the chloromethylation of thiophene followed by oxidation to yield the aldehyde .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents into the thiophene ring, facilitating the large-scale synthesis of complex thiophene derivatives .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Butyloctyl)thiophene-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens or nitro groups
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid
Reduction: 3-(2-Butyloctyl)thiophene-2-methanol
Substitution: Various substituted thiophene derivatives
Aplicaciones Científicas De Investigación
3-(2-Butyloctyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-Butyloctyl)thiophene-2-carbaldehyde is largely dependent on its chemical structure and the specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and other electronic devices . In medicinal chemistry, the compound’s ability to interact with biological targets, such as enzymes or receptors, can lead to various therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxaldehyde: A simpler aldehyde derivative of thiophene with similar reactivity but lacking the bulky butyloctyl group.
3-Methylthiophene-2-carbaldehyde: Another thiophene derivative with a methyl group instead of the butyloctyl group.
Uniqueness
3-(2-Butyloctyl)thiophene-2-carbaldehyde is unique due to its bulky butyloctyl substituent, which can influence its physical properties and reactivity. This makes it particularly useful in applications where steric effects are important, such as in the design of organic electronic materials and complex bioactive molecules .
Propiedades
Fórmula molecular |
C17H28OS |
|---|---|
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
3-(2-butyloctyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C17H28OS/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-19-17(16)14-18/h11-12,14-15H,3-10,13H2,1-2H3 |
Clave InChI |
VZFDMOZUXKTRKT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)CC1=C(SC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


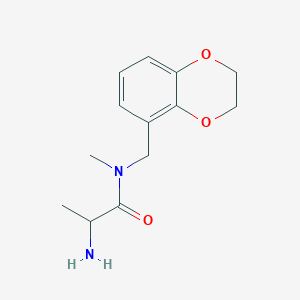
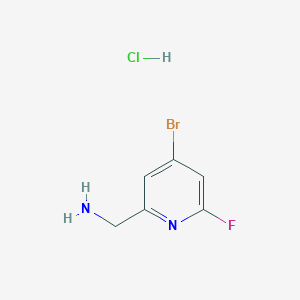
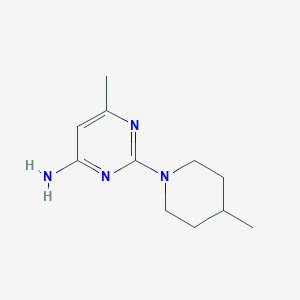

![[(13S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796931.png)
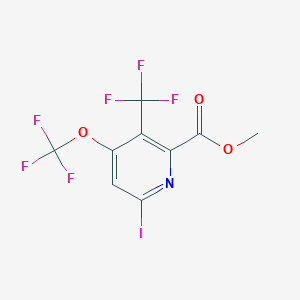
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B14796937.png)

![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14796945.png)
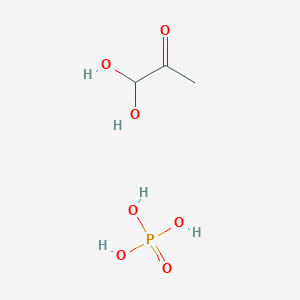
![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14796959.png)

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14796977.png)
